

Comprehensive Application Notes: Alkyl Halide Formylation Using Disodium Tetracarbonylferrate ($\text{Na}_2\text{Fe}(\text{CO})_4$)

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Collman'S reagent

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Introduction to Collman's Reagent

Disodium tetracarbonylferrate ($\text{Na}_2\text{Fe}(\text{CO})_4$), commonly known as **Collman's reagent**, represents one of the most versatile organoiron compounds for carbonylation reactions in synthetic organic chemistry. This remarkable reagent functions as a synthetic equivalent of the " HCO^- " anion, enabling direct **nucleophilic formylation** of various electrophilic substrates. Its discovery and development by James P. Collman revolutionized approaches to carbonyl compound synthesis, particularly for the preparation of **aldehydes** from alkyl halides under mild conditions.

Unlike traditional formylation methods that often require harsh conditions or specialized equipment, **Collman's reagent** facilitates efficient **carbon-carbon bond formation** at room temperature with exceptional functional group tolerance. The reagent is typically employed as a **dioxane solvate** to enhance stability and handling properties, though it can also be prepared in situ for immediate use. These application notes provide a comprehensive technical resource for researchers implementing this transformation in pharmaceutical development, natural product synthesis, and materials science applications.

Reagent Properties and Handling

Structural Characteristics and Physical Properties

$\text{Na}_2\text{Fe}(\text{CO})_4$ possesses a **tetrahedral geometry** at the iron center, isoelectronic with nickel tetracarbonyl ($\text{Ni}(\text{CO})_4$) [1]. The dianionic complex $[\text{Fe}(\text{CO})_4]^{2-}$ exhibits significant charge delocalization across the carbonyl ligands, accounting for its **nucleophilic character** at the metal center. The reagent is commercially available as a dioxane solvate, which stabilizes the sodium cations through coordination interactions.

Key physical properties:

- **Molecular weight:** 213.87 g/mol
- **Appearance:** Colorless to pale yellow solid
- **Density:** 2.16 g/cm³ (solid)
- **Solubility:** Soluble in **tetrahydrofuran**, **dimethylformamide**, and **dioxane**; decomposes in protic solvents
- **Stability:** **Pyrophoric** in pure form; decomposes upon exposure to air or moisture

Safety Considerations and Handling Protocols

- **Air-free techniques:** $\text{Na}_2\text{Fe}(\text{CO})_4$ must be handled under an **inert atmosphere** (argon or nitrogen) using standard Schlenk line or glovebox techniques due to its **oxygen sensitivity** and pyrophoric nature [1]
- **Solvent selection:** All solvents must be rigorously dried and degassed prior to use to prevent decomposition
- **Storage conditions:** The reagent should be stored under inert atmosphere at temperatures between -20°C to 0°C for extended stability
- **Decomposition products:** Exposure to air may produce iron oxides and carbon monoxide; adequate ventilation is essential

Reaction Mechanism and Scope

Mechanistic Pathway

The formylation of alkyl halides using $\text{Na}_2\text{Fe}(\text{CO})_4$ proceeds through a well-established two-step mechanism involving initial nucleophilic attack followed by protonation:

Table 1: Reaction Mechanism Steps

Step	Process	Key Intermediate	Comments
1	Nucleophilic displacement	Na[RFe(CO) ₄]	Rate-determining alkyl transfer; retention of configuration with primary alkyl halides
2	Protonation	RCHO + "Fe(CO) ₄ "	Mild acidic workup crucial to prevent aldehyde reduction

The mechanism begins with **nucleophilic attack** by the electron-rich iron center of $[\text{Fe}(\text{CO})_4]^{2-}$ on the alkyl halide (R-X), displacing the halide ion (X^-) and forming an **alkyl tetracarbonyl ferrate** complex $[\text{RFe}(\text{CO})_4]^-$ [1] [2]. This alkyl transfer step proceeds with **inversion of configuration** when stereogenic centers are involved, consistent with an **SN2-type mechanism**. The subsequent protonation of this alkyl iron intermediate under mild acidic conditions liberates the aldehyde product while regenerating the iron carbonyl species.

The exceptional utility of this transformation stems from the ability of the iron center to stabilize the anionic intermediate while facilitating eventual carbonyl release under controlled conditions. This pathway stands in contrast to classical approaches to aldehyde synthesis that often require stoichiometric hydride reagents or harsh oxidation conditions.

Substrate Scope and Limitations

The formylation reaction exhibits broad applicability with specific constraints based on substrate structure:

Compatible substrate classes:

- **Primary alkyl bromides:** Excellent yields (70-90%)
- **Primary alkyl iodides:** Good yields, though less stable
- **Benzylic halides:** Enhanced reactivity due to stabilization of transition state
- **Allylic halides:** Good yields with potential for subsequent transformations

Substrates with limitations:

- **Secondary alkyl halides:** Moderate yields with competing elimination
- **Tertiary alkyl halides:** Poor yields due to dominant E2 elimination
- **Aryl halides:** Unreactive under standard conditions
- **Alkyl chlorides:** Limited reactivity except with activated derivatives

Functional group tolerance: The reagent exhibits excellent compatibility with **esters**, **ethers**, **protected alcohols**, and **olefins**, making it particularly valuable for complex molecule synthesis. However, strongly acidic protons, including **carboxylic acids** and **alcohols**, should be protected as they may protonate the reagent prematurely.

Experimental Protocols

General Synthesis of Aldehydes from Alkyl Halides

Materials:

- $\text{Na}_2\text{Fe}(\text{CO})_4$ (**Collman's reagent**, 1.0 equiv.)
- Alkyl bromide or iodide (1.0 equiv.)
- Anhydrous THF or DMF (0.1 M concentration)
- Triphenylphosphine (PPh_3 , 1.1 equiv.)
- Acetic acid (AcOH , 2.0 equiv.)
- Inert atmosphere (N_2 or Ar)

Procedure:

- **Reaction setup:** In a flame-dried round-bottom flask under nitrogen atmosphere, prepare a solution of $\text{Na}_2\text{Fe}(\text{CO})_4$ (1.0 equiv.) in anhydrous THF (0.1 M relative to iron reagent)
- **Alkylation:** Add the alkyl halide (1.0 equiv.) dropwise via syringe at 0°C with vigorous stirring; continue stirring for 2-4 hours at room temperature until consumption of starting material is confirmed by TLC or GC analysis
- **Ligand addition:** Add triphenylphosphine (1.1 equiv.) and stir for 30 minutes to form the phosphine-stabilized intermediate
- **Protonation:** Carefully add acetic acid (2.0 equiv.) dropwise at 0°C and stir for 1 hour
- **Workup:** Pour the reaction mixture into saturated aqueous NaHCO_3 solution (10 mL per 1 mmol substrate) and extract with diethyl ether (3×15 mL)
- **Purification:** Combine the organic extracts, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure; purify the crude aldehyde by flash chromatography on silica gel

Notes:

- For acid-sensitive substrates, replace acetic acid with aqueous NH_4Cl solution
- The reaction progress can be monitored by IR spectroscopy, observing the disappearance of the characteristic $[\text{Fe}(\text{CO})_4]^{2-}$ bands at 1890 and 1790 cm^{-1}
- Typical yields range from 70-90% for primary alkyl bromides

Synthesis of Carboxylic Acids and Esters

$\text{Na}_2\text{Fe}(\text{CO})_4$ can be further utilized to prepare carboxylic acids and esters through modified workup procedures:

Carboxylic acid synthesis:

- Following the initial alkylation step, the intermediate $\text{Na}[\text{RFe}(\text{CO})_4]$ is treated with **molecular oxygen** in acidic medium to directly afford carboxylic acids [1]
- Typical conditions: Bubble O_2 through the reaction mixture at 0°C for 1 hour, followed by acidification with dilute HCl

Ester synthesis:

- Recent advances in **copper/iron co-catalyzed alkoxycarbonylation** have expanded the utility of iron carbonyl chemistry [3]
- This methodology employs catalytic $\text{Fe}_3(\text{CO})_{12}$ (5 mol%) with $\text{CuBr}(\text{Me}_2\text{S})$ (5 mol%) and bathophenanthroline ligand L8 (5 mol%) under CO pressure (40 bar)
- Advantages: Catalytic in iron, broader substrate scope including tertiary alkyl bromides

Reaction Optimization and Data Analysis

Substrate Scope and Yield Data

Table 2: Representative Yields for Aldehyde Synthesis from Alkyl Halides

Substrate	Product	Yield (%)	Comments
1-Bromooctane	Octanal	85	Standard conditions; pure product
1-Iododecane	Decanal	82	Faster reaction time
Cyclohexyl bromide	Cyclohexane carboxaldehyde	65	Moderate yield due to secondary halide
2-Bromooctane	2-Methylheptanal	58	Branched aldehyde; some elimination
Benzyl bromide	Phenylacetaldehyde	88	Enhanced reactivity
1-Bromoadamantane	1-Adamantane carboxaldehyde	45	Sterically hindered substrate

Comparative Analysis of Reaction Conditions

Table 3: Optimization Parameters for Formylation Reactions

Parameter	Standard Conditions	Alternative	Effect on Yield
Solvent	THF	DMF	Comparable yields; slightly faster in DMF
Temperature	25°C	0°C	Slower but improved selectivity at lower temp
Stoichiometry	1:1 R-X:Fe	1:1.2 R-X:Fe	Slight improvement with excess Fe
Workup	AcOH	NH ₄ Cl	Better for acid-sensitive substrates
Additives	PPh ₃	None	Improved yields with phosphine (5-10%)

Troubleshooting Common Issues

Low Yields and Decomposition Problems

- **Problem:** Reagent decomposition before reaction
 - **Cause:** Exposure to oxygen or moisture during handling
 - **Solution:** Ensure rigorous exclusion of air; check solvent quality (water content <50 ppm)
- **Problem:** No reaction observed
 - **Cause:** Inadequate nucleophilicity of $[\text{Fe}(\text{CO})_4]^{2-}$ or poor leaving group ability of halide
 - **Solution:** Use alkyl iodides or bromides rather than chlorides; activate reagent with crown ethers for challenging substrates
- **Problem:** Formation of reduced alkane byproduct
 - **Cause:** Over-reduction during workup or presence of strong proton sources
 - **Solution:** Modify protonation conditions; use milder acids and lower temperatures

Purification and Characterization Challenges

- **Problem:** Aldehyde contamination with iron residues
 - **Solution:** Pass crude product through a short pad of silica gel or celite; alternative chelating workup with EDTA solution may be beneficial
- **Problem:** Aldehyde oxidation to carboxylic acid
 - **Solution:** Minimize exposure to air during workup; add antioxidant (BHT, 0.1%) during purification
- **Problem:** Characterization difficulties due to aldehyde volatility
 - **Solution:** Derivatize as crystalline semicarbazone or 2,4-dinitrophenylhydrazone for conclusive identification

Complementary and Alternative Methods

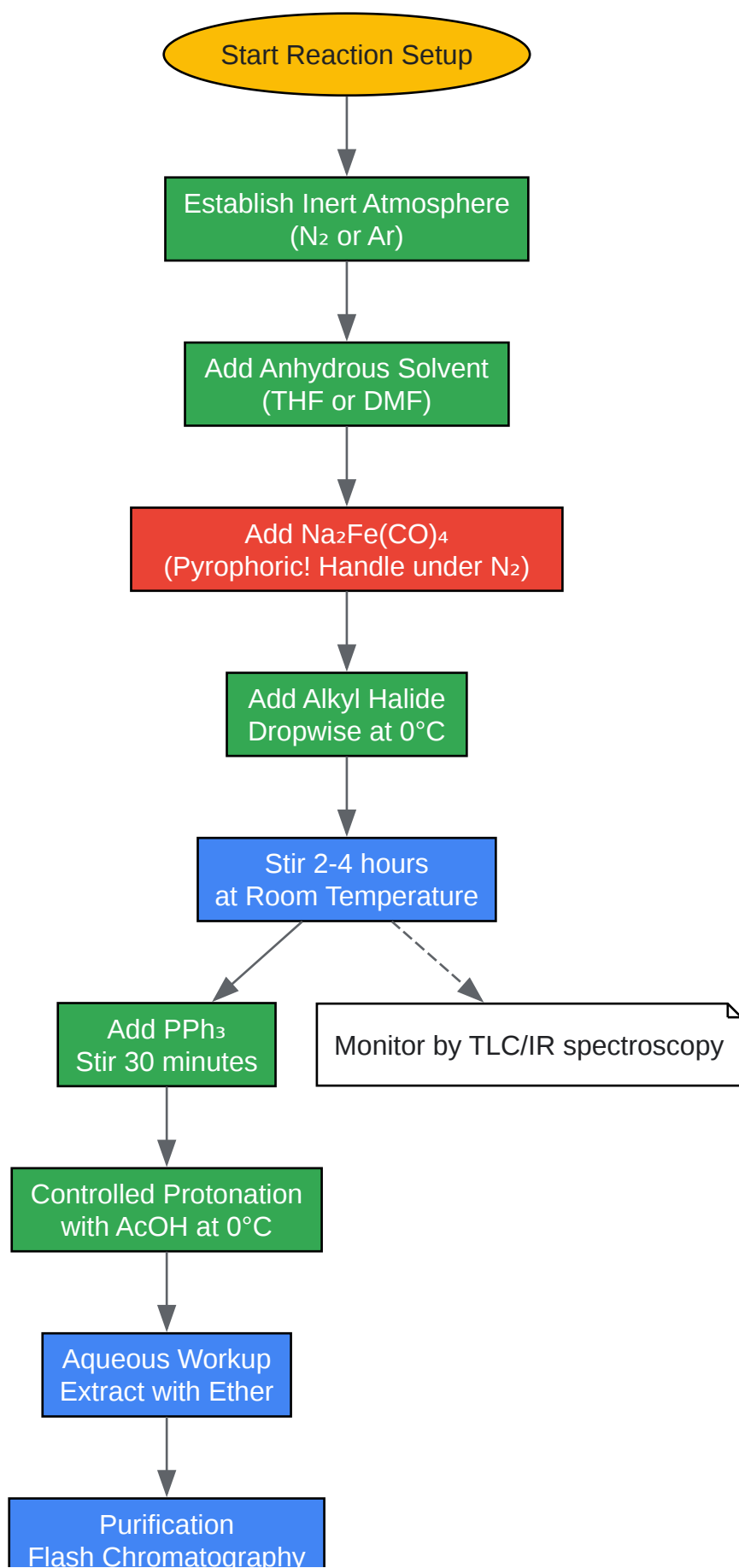
While $\text{Na}_2\text{Fe}(\text{CO})_4$ -mediated formylation represents a powerful approach to aldehydes, several complementary methods exist:

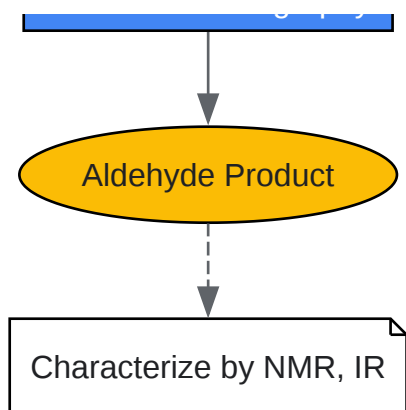
- **Vilsmeier-Haack formylation:** Specifically applicable to electron-rich aromatic systems using DMF/ POCl_3 [4]
- **DIBAL-H reduction:** Selective reduction of esters to aldehydes at low temperatures
- **Gattermann-Koch synthesis:** Formylation of activated arenes under Friedel-Crafts conditions
- **Copper/iron co-catalyzed carbonylation:** Modern catalytic approach for ester synthesis from alkyl bromides [3]

The distinctive advantage of **Collman's reagent** remains its direct conversion of alkyl halides to aldehydes with predictable chain extension and excellent functional group compatibility.

Visual Workflow and Process Schematic

The following diagram illustrates the complete experimental workflow for aldehyde synthesis using **Collman's reagent**:





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Diagram 1: Experimental workflow for aldehyde synthesis using **Collman's reagent**

Conclusion

Disodium tetracarbonylferrate ($\text{Na}_2\text{Fe}(\text{CO})_4$) provides a **powerful method** for the direct conversion of alkyl halides to aldehydes through nucleophilic formylation. Its compatibility with diverse functional groups, **predictable stereochemical outcome** with primary halides, and operational simplicity when proper handling techniques are employed make it particularly valuable for pharmaceutical and fine chemical synthesis. While the reagent requires strict **air-free handling**, its unique reactivity profile offers advantages over traditional formylation methods. Recent developments in **iron-copper cooperative catalysis** [3] suggest continued evolution of iron carbonyl chemistry toward more sustainable and catalytic applications.

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References

1. Disodium tetracarbonylferrate - Wikipedia [en.wikipedia.org]
2. Coordination chemistry of mononuclear iron carbonyl ... [sciencedirect.com]
3. Copper/iron co-catalyzed alkoxy carbonylation of ... [nature.com]

4. Various Aromatic Formylations [designer-drug.com]

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